3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)
CAS No.: 1943732-17-9
Cat. No.: VC11667644
Molecular Formula: C31H27F6N3O2
Molecular Weight: 587.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1943732-17-9 |
|---|---|
| Molecular Formula | C31H27F6N3O2 |
| Molecular Weight | 587.6 g/mol |
| IUPAC Name | 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-1,2-diphenyl-2-piperidin-1-ylethyl]amino]cyclobut-3-ene-1,2-dione |
| Standard InChI | InChI=1S/C31H27F6N3O2/c32-30(33,34)21-16-22(31(35,36)37)18-23(17-21)38-25-26(29(42)28(25)41)39-24(19-10-4-1-5-11-19)27(20-12-6-2-7-13-20)40-14-8-3-9-15-40/h1-2,4-7,10-13,16-18,24,27,38-39H,3,8-9,14-15H2/t24-,27-/m0/s1 |
| Standard InChI Key | SKVLUTYPDFYXIG-IGKIAQTJSA-N |
| Isomeric SMILES | C1CCN(CC1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
| SMILES | C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Introduction
Molecular Architecture and Stereochemical Features
Core Structural Components
The compound’s backbone consists of a cyclobutene ring fused to a 1,2-dione system, which is substituted at the 3- and 4-positions by aromatic amines. The 3-position is occupied by a 3,5-bis(trifluoromethyl)phenyl group, while the 4-position features a diphenylethylamine scaffold with a piperidinyl substituent . The molecular formula C31H27F6N3O2 corresponds to a molecular weight of 587.6 g/mol, as confirmed by high-resolution mass spectrometry.
Stereochemical Configuration
Critical to its biological activity is the (1S,2S) configuration of the diphenylethylamine moiety, which imposes spatial constraints on the molecule’s interactions with chiral environments. This stereochemistry is achieved through asymmetric synthesis or chiral resolution, ensuring a 99% enantiomeric excess. The piperidinyl group adopts a chair conformation, further stabilizing the molecule through intramolecular hydrogen bonding .
Electronic and Steric Effects
The trifluoromethyl groups at the 3- and 5-positions of the phenyl ring introduce strong electron-withdrawing effects, enhancing the compound’s resistance to oxidative degradation. Concurrently, the diphenyl groups create steric hindrance, potentially modulating binding affinity to biological targets .
Synthesis and Optimization
Key Synthetic Steps
The synthesis of this compound involves a multi-step sequence:
-
Formation of the Cyclobutene Core: A [2+2] cycloaddition reaction between acetylene derivatives and ketenes generates the strained cyclobutene ring.
-
Amination Reactions: Sequential nucleophilic substitutions introduce the 3,5-bis(trifluoromethyl)phenyl and diphenylethylamine groups.
-
Stereochemical Control: Chiral auxiliaries or catalysts enforce the (1S,2S) configuration during the amination steps.
Reaction Conditions
-
Temperature: Reactions are typically conducted at −78°C to 25°C to prevent thermal decomposition.
-
Solvents: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are employed to maintain moisture-sensitive intermediates.
-
Catalysts: Palladium-based catalysts facilitate cross-coupling reactions, while organocatalysts ensure enantioselectivity.
Physicochemical Properties
| Property | Value | Method of Analysis |
|---|---|---|
| Molecular Weight | 587.6 g/mol | HRMS |
| Melting Point | 152–154°C | Differential Scanning Calorimetry |
| LogP (Partition Coefficient) | 4.2 ± 0.3 | Shake-flask method |
| Solubility in DMSO | >50 mg/mL | UV-Vis spectroscopy |
The compound exhibits moderate lipophilicity (LogP = 4.2), favoring membrane permeability. Its high solubility in dimethyl sulfoxide (DMSO) facilitates formulation for in vitro assays .
Biological Activity and Mechanistic Insights
Target Identification
While direct target data remain limited, structural analogs suggest potential interactions with:
-
Kinases: The trifluoromethyl groups may occupy hydrophobic pockets in ATP-binding sites.
-
G Protein-Coupled Receptors (GPCRs): The piperidinyl group resembles ligands for serotonin or dopamine receptors.
In Vitro Profiling
Preliminary screens against cancer cell lines (e.g., MCF-7, HeLa) indicate IC50 values of 1.2–3.8 µM, though mechanism-of-action studies are pending.
Comparative Analysis with Structural Analogs
| Compound ID | Structural Variation | Key Differences |
|---|---|---|
| VC11667644 | (1S,2S) configuration | Higher enantiomeric purity |
| 1454257-32-9 | (1R,2R) configuration | Reduced activity in assays |
| – | Methoxy-substituted analogs | Improved aqueous solubility |
The (1S,2S) enantiomer demonstrates superior binding affinity compared to its (1R,2R) counterpart, underscoring the importance of stereochemistry .
Applications and Future Directions
Medicinal Chemistry
-
Lead Optimization: The compound serves as a scaffold for developing kinase inhibitors or CNS-targeted therapies.
-
Prodrug Design: Esterification of the dione moiety could enhance oral bioavailability.
Material Science
-
Polymer Additives: The rigid cyclobutene core may improve thermal stability in polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume